molecular formula C8H19NO2 B13591185 2-Amino-4-(tert-butoxy)butan-1-ol

2-Amino-4-(tert-butoxy)butan-1-ol

Cat. No.: B13591185
M. Wt: 161.24 g/mol
InChI Key: BSKMWGIMRBOBFG-UHFFFAOYSA-N
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Description

2-Amino-4-(tert-butoxy)butan-1-ol is an organic compound with the molecular formula C8H19NO2 and a molecular weight of 161.24 g/mol It is characterized by the presence of an amino group, a tert-butoxy group, and a hydroxyl group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(tert-butoxy)butan-1-ol typically involves the reaction of tert-butyl alcohol with an appropriate amino alcohol precursor under controlled conditions. One common method involves the use of tert-butyl chloride and an amino alcohol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced technologies may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(tert-butoxy)butan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amino group may produce a primary or secondary amine .

Scientific Research Applications

2-Amino-4-(tert-butoxy)butan-1-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-4-(tert-butoxy)butan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butoxy group may also play a role in modulating the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(tert-butoxy)butan-1-ol is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H19NO2

Molecular Weight

161.24 g/mol

IUPAC Name

2-amino-4-[(2-methylpropan-2-yl)oxy]butan-1-ol

InChI

InChI=1S/C8H19NO2/c1-8(2,3)11-5-4-7(9)6-10/h7,10H,4-6,9H2,1-3H3

InChI Key

BSKMWGIMRBOBFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCC(CO)N

Origin of Product

United States

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